molecular formula C9H17NO B13153324 1-(Cyclopentylamino)butan-2-one

1-(Cyclopentylamino)butan-2-one

Katalognummer: B13153324
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: AHMKJIVRWPOUTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopentylamino)butan-2-one is an organic compound with the molecular formula C9H17NO It is a ketone derivative that features a cyclopentylamino group attached to a butan-2-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Cyclopentylamino)butan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with butan-2-one under acidic conditions. The reaction typically proceeds as follows:

    Reactants: Cyclopentylamine and butan-2-one

    Catalyst: Concentrated hydrochloric acid

    Solvent: Toluene

    Reaction Conditions: Reflux for several hours

The reaction mixture is then cooled, and the product is isolated through distillation or crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclopentylamino)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopentylamino)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Cyclopentylamino)butan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butan-2-one:

    Cyclopentylamine: This compound contains the cyclopentylamino group but lacks the ketone functionality.

Uniqueness

1-(Cyclopentylamino)butan-2-one is unique due to the presence of both the cyclopentylamino group and the butan-2-one backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

1-(cyclopentylamino)butan-2-one

InChI

InChI=1S/C9H17NO/c1-2-9(11)7-10-8-5-3-4-6-8/h8,10H,2-7H2,1H3

InChI-Schlüssel

AHMKJIVRWPOUTF-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CNC1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.